molecular formula C18H26N2O4 B12484028 Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12484028
M. Wt: 334.4 g/mol
InChI Key: SFKNXNSNAUIYQF-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate is an organic compound with a complex structure that includes an ester, an amide, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common approach is to start with the benzoic acid derivative, which is then subjected to esterification to form the ethyl ester. The introduction of the morpholine ring can be achieved through nucleophilic substitution reactions. The final step involves the formation of the amide bond with 3-methylbutanoyl chloride under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features but lacking the amide and morpholine functionalities.

    Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.

    Amide-containing benzoates: Compounds with similar amide linkages but different substituents.

Uniqueness

Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C18H26N2O4/c1-4-24-18(22)15-12-14(19-17(21)11-13(2)3)5-6-16(15)20-7-9-23-10-8-20/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,21)

InChI Key

SFKNXNSNAUIYQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CC(C)C)N2CCOCC2

Origin of Product

United States

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